molecular formula C18H14BrN5O2 B2477493 N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1357797-12-6

N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2477493
CAS No.: 1357797-12-6
M. Wt: 412.247
InChI Key: YDSPUONIFUNGNT-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H14BrN5O2 and its molecular weight is 412.247. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Chemistry

  • The compound is involved in the synthesis of various derivatives, such as methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, using the DCC coupling method in the presence of N-hydroxybenzotriazole, indicating its utility in creating complex chemical structures (Fathalla, 2015).
  • It plays a role in diversified synthesis processes, for example, in creating 2-(4-oxo[1,2,3]triazolo-[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives through Ugi-4-CR and copper-catalyzed tandem reactions, demonstrating its versatility in chemical synthesis (An et al., 2017).

Pharmacological Research and Potential Applications

  • Derivatives of this compound have been synthesized and evaluated for positive inotropic activity, which is critical in developing cardiac stimulants. For instance, some derivatives have shown to increase stroke volume in isolated rabbit heart preparations, indicating potential in cardiac therapeutic applications (Zhang et al., 2008).
  • The compound's derivatives are also investigated for H1-antihistaminic activity. For example, specific derivatives have shown significant protection against histamine-induced bronchospasm in animal models, suggesting potential use in allergy treatment (Alagarsamy et al., 2008).

Anticancer Activity

  • A series of derivatives have been synthesized and screened for anticancer activity, such as against human neuroblastoma and colon carcinoma cell lines. Some compounds exhibited significant cytotoxicity, indicating potential in developing new anticancer agents (Reddy et al., 2015).

Antiallergic Properties

  • The compound is used in creating 1,4-dihydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones, which have shown promising antiallergic properties, such as inhibiting antigen-induced histamine release, suggesting potential in treating allergic reactions (Loev et al., 1985).

Properties

IUPAC Name

N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5O2/c1-11-21-22-17-18(26)23(14-8-4-5-9-15(14)24(11)17)10-16(25)20-13-7-3-2-6-12(13)19/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSPUONIFUNGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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